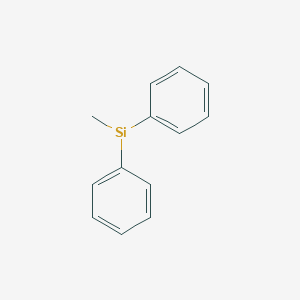

Methyldiphenylsilane

Vue d'ensemble

Description

It is a colorless to almost colorless liquid with a molecular weight of 198.34 g/mol . This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyldiphenylsilane can be synthesized through the reduction of chlorodiphenylmethylsilane using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, this compound is produced by the hydrosilylation of diphenylacetylene with methylsilane in the presence of a platinum catalyst. This method ensures high yield and purity of the product .

Analyse Des Réactions Chimiques

Photooxidation to Silanol Derivatives

Methyldiphenylsilane undergoes visible light-mediated hydroxylation under aerobic conditions. AQDAB (anthraquinone-disulfonic acid barium) acts as an organophotocatalyst, enabling the conversion to methyldiphenylsilanol via a radical mechanism .

Reaction Conditions and Outcomes:

| Parameter | Value/Detail |

|---|---|

| Catalyst | AQDAB (1.0 mol%) |

| Light Source | Blue LEDs (450 nm) |

| Solvent | DMSO/H₂O (1.0 mL/50 μL) |

| Oxygen Pressure | 1 atm |

| Yield (Gram-Scale) | 82% |

| Key Mechanism Steps | Radical formation, O₂ activation, H₂O nucleophilic attack |

Control experiments confirmed the necessity of light, oxygen, and water. Radical scavengers (TEMPO/BHT) reduced yields to 23%, supporting a radical pathway .

Dehydrogenative Coupling with Alcohols

This compound exhibits limited reactivity in organophosphonic acid-catalyzed cross-coupling with alcohols due to steric hindrance. Unlike smaller silanes (e.g., triethylsilane), no products were detected when reacting with n-butanol under optimized conditions :

Comparative Reactivity of Silanes:

| Silane | Reactivity with n-Butanol | Yield |

|---|---|---|

| Triethylsilane | High | 87% |

| Dimethylphenylsilane | Moderate | 47% |

| This compound | No Reaction | 0% |

| Triphenylsilane | No Reaction | 0% |

Steric bulk from phenyl groups prevents effective interaction with the catalytic site, highlighting structure-dependent reactivity .

Enzymatic Oxidation

Cytochrome P450 enzymes selectively oxidize this compound to methyldiphenylsilanol under mild conditions :

Enzymatic Reaction Parameters:

| Factor | Detail |

|---|---|

| Enzyme | Engineered cytochrome P450 variant |

| Temperature | 25°C |

| Solvent | Aqueous buffer (pH 7.4) |

| Conversion | >90% |

| Selectivity | No C–H oxidation observed |

This biocatalytic approach avoids harsh reagents and demonstrates compatibility with bulky substrates .

Theoretical Insights into Reactivity

Computational studies using ωB97X-D3/def2-TZVP-level DFT reveal:

-

Si–H Bond Activation Energy : ~25 kcal/mol, lower than C–H bonds in alkanes (~40 kcal/mol) .

-

Steric Effects : Phenyl groups increase transition-state energy for bimolecular reactions by 8–12 kcal/mol compared to methyl-substituted silanes .

-

Electronic Effects : Conjugation between phenyl rings and silicon reduces electrophilicity, slowing nucleophilic attacks .

Applications De Recherche Scientifique

Organic Synthesis

Methyldiphenylsilane is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions, such as:

- Substitution Reactions : The chloromethyl group can be substituted with nucleophiles like amines and alcohols.

- Hydrolysis and Oxidation : It can undergo hydrolysis to form silanols and hydrochloric acid or be oxidized to siloxanes.

Materials Science

The compound is utilized in the production of silicone polymers, which are essential for sealants, adhesives, and coatings. Its unique properties allow it to enhance the mechanical strength and durability of materials.

Biomedical Applications

This compound has been explored for modifying biomolecules in drug delivery systems. Research indicates that derivatives of this compound may possess properties suitable for pharmaceutical applications, particularly in drug development.

Case Study 1: Silicon-Based Bioisosteres

Research has investigated silanediols derived from this compound as bioisosteres of hydrated amido groups. These compounds have shown promise in developing peptidomimetics designed to inhibit proteases effectively.

Case Study 2: Toxicological Studies

This compound is classified as corrosive and toxic. Safety data indicate that it can cause severe skin burns and eye damage upon contact. Proper handling and storage away from moisture and strong bases are crucial to mitigate these risks.

Mécanisme D'action

The mechanism of action of methyldiphenylsilane involves its ability to donate hydride ions (H⁻) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the reduction of alkyl halides to alkanes .

Comparaison Avec Des Composés Similaires

Methyldiphenylsilane can be compared with other similar organosilicon compounds such as:

Dimethylphenylsilane: (C₆H₅)SiH(CH₃)₂

Methylphenylsilane: (C₆H₅)SiH₂CH₃

Triphenylsilane: (C₆H₅)₃SiH

Chlorotriphenylsilane: (C₆H₅)₃SiCl

Uniqueness: this compound is unique due to its specific combination of phenyl and methyl groups attached to silicon, which imparts distinct chemical reactivity and stability compared to other organosilicon compounds .

Activité Biologique

Methyldiphenylsilane (MDPS) is a silane compound with potential biological applications, particularly in the field of medicinal chemistry and biocatalysis. This article explores the biological activity of MDPS, focusing on its enzymatic transformations, structural properties, and potential therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula and consists of a silicon atom bonded to two phenyl groups and one methyl group. The presence of the silicon atom in the structure allows for unique reactivity compared to traditional organic compounds, making it a subject of interest in various chemical and biological studies.

Enzymatic Transformations

Recent studies have highlighted the enzymatic oxidation of silanes, including MDPS, using cytochrome P450 monooxygenases. These enzymes can catalyze the conversion of hydrosilanes to silanols, which are valuable intermediates in organic synthesis. For instance, research demonstrated that a genetically engineered variant of P450 BM3 could oxidize dimethylphenylsilane effectively under mild conditions, achieving significant turnover numbers (TTN) and yields .

Table 1: Enzymatic Activity of P450 BM3 on Silanes

| Substrate | Yield (%) | TTN |

|---|---|---|

| Dimethylphenylsilane | 36 | 3620 |

| Wild-type P450 BM3 | 17 | 1740 |

The study indicates that the engineered enzyme exhibits high chemoselectivity for Si–H bonds over C–H bonds due to the lower bond dissociation energy of Si–H bonds . This selectivity is crucial for applications in biocatalysis where unwanted side reactions must be minimized.

Structural Studies

The structural characteristics of this compound derivatives have been investigated through various spectroscopic methods including IR and Raman spectroscopy. These studies aim to elucidate the conformational landscape and stability of silanol derivatives that may have biological relevance. Notably, the introduction of functional groups adjacent to silicon can significantly alter the biological activity of these compounds .

Table 2: Structural Analysis of Silanol Derivatives

| Compound Name | Functional Group | Potential Activity |

|---|---|---|

| Chloromethyl(methyl)diphenylsilane | Chloromethyl | Antimicrobial |

| N-[(methyl(diphenyl)silyl)-methyl]-acetamide | Acetamide | Enzyme inhibition |

| 2-{[methyl(diphenyl)silyl]methyl}-1H-isoindole-1,3(2H)-dione | Isoindole derivative | Anticancer potential |

Biological Implications

The potential biological activities associated with this compound derivatives include antimicrobial and anticancer properties. For example, certain derivatives have shown promise as protease inhibitors, which are crucial in regulating various biological processes and could be targeted for therapeutic interventions .

Case Studies

- Antimicrobial Activity : A derivative containing an aminocarbonyl group was synthesized and tested against various bacterial strains, showing significant inhibitory effects .

- Anticancer Potential : Research on silanol derivatives indicated that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural modifications around the silicon atom were found to enhance these effects significantly .

Propriétés

InChI |

InChI=1S/C13H13Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHRRIGNGQFVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883569 | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | Diphenylmethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

776-76-1 | |

| Record name | Methyldiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSW7GCX9EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.